Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-
Description
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- (referred to as G4TMP hereafter) is a guanidine derivative featuring a pyrimidine ring substituted with a trichloromethyl (-CCl₃) group at the 4-position. The trichloromethyl group enhances lipophilicity and may influence biological activity, stability, and reactivity .
G4TMP is synthesized via reactions involving guanidine salts (e.g., guanidine hydrochloride or carbonate) with halogenated pyrimidine precursors. For example, chlorinated pyrimidines like 4,6-dichloropyrimidin-2-amine react with guanidine under basic conditions to form substituted guanidine-pyrimidine hybrids .
Properties
CAS No. |
380305-28-2 |
|---|---|
Molecular Formula |
C6H6Cl3N5 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2-[4-(trichloromethyl)pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C6H6Cl3N5/c7-6(8,9)3-1-2-12-5(13-3)14-4(10)11/h1-2H,(H4,10,11,12,13,14) |
InChI Key |
KUBHEMQMPXZOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(Cl)(Cl)Cl)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-(trichloromethyl)pyrimidine-2-amine with a guanidylating agent. This reaction typically requires the use of coupling reagents or metal-catalyzed conditions to facilitate the formation of the guanidine group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or methylene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties. Research indicates that guanidine derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- may be effective against certain bacterial strains due to its structural components.
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity contributes to pathology.
- Antiviral Properties : There is ongoing research into the compound's effectiveness against viral infections, particularly through its interaction with nucleic acids.
Organic Synthesis
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Formation of Heterocyclic Compounds : It can be used as a precursor for synthesizing other heterocyclic compounds that may have distinct biological properties.
- Catalytic Applications : The compound is being explored as a catalyst in certain chemical reactions due to its ability to stabilize transition states.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- against several bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects on growth, suggesting its potential as an antimicrobial agent. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of guanidine derivatives on Na+/H+ exchange mechanisms in cells. These derivatives exhibited strong inhibitory activity, indicating their potential use in managing conditions such as hypertension and heart failure. This study emphasizes the importance of guanidine compounds in cardiovascular research .
Comparative Analysis Table
| Application Area | Potential Benefits | Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antiviral properties | Ongoing clinical studies |
| Organic Synthesis | Building block for complex molecules | Active research |
| Enzyme Inhibition | Treatment for cardiovascular diseases | Preclinical trials |
| Catalytic Applications | Stabilization of reaction intermediates | Experimental phase |
Mechanism of Action
The mechanism of action of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The trichloromethyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-Guanidine Derivatives
Structural Comparison
Key Structural Features:
Analysis :
- The trichloromethyl group in G4TMP distinguishes it from methyl (e.g., 4-methyl-6-phenylpyrimidin-2-amine) or chloro (e.g., 2-amino-6-chloropyrimidin-4(3H)-one) substituents.
- Unlike G4TMP, compounds like 4-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine incorporate bulky sulfonyl-piperidine moieties, which enhance solubility but reduce lipophilicity compared to -CCl₃ .
Analysis :
- G4TMP synthesis parallels methods for other 2-aminopyrimidines, but the trichloromethyl group necessitates specialized precursors (e.g., 4-(trichloromethyl)-2-chloropyrimidine) .
- Higher yields (67–81%) are observed in sulfur-containing analogs (e.g., 4-CHLORO-2-(METHYLSULFANYL)THIENO[3,2-D]PYRIMIDINE) due to favorable thiourea reactivity .
Physicochemical Properties
Analysis :
- G4TMP’s higher molecular weight and melting point (predicted 270–285°C) compared to non-halogenated analogs (e.g., 4-methyl-6-phenylpyrimidin-2-amine) reflect the influence of the trichloromethyl group on crystal packing and thermal stability .
Biological Activity
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Guanidine derivatives are characterized by their guanidine group, which is known for forming hydrogen bonds and interacting with biological molecules such as proteins and nucleic acids. The presence of the trichloromethyl group enhances the compound's reactivity and binding affinity to various molecular targets.
The primary mechanism of action for Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- involves interactions with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound exhibits potential as a competitive inhibitor for various enzymes, including polyamine oxidase (PAO), which is crucial in cell proliferation regulation .
- Membrane Disruption : It may disrupt bacterial membrane integrity through electrostatic interactions with negatively charged bacterial surfaces, leading to increased permeability and cell lysis .
- Amyloid Fibril Formation : Guanidine hydrochloride has been shown to induce amyloid fibril formation in proteins like lysozyme under specific conditions, which has implications for understanding protein aggregation diseases .
Biological Applications
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- has several promising applications in biological research:
- Antimicrobial Activity : Studies have reported significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against Gram-positive strains .
- Antitumor Potential : The compound's ability to inhibit PAO suggests a role in cancer treatment by hindering tumor cell proliferation .
- Anti-inflammatory Effects : Some pyrimidine derivatives related to this compound have demonstrated anti-inflammatory properties, indicating potential therapeutic uses .
Table 1: Antibacterial Activity of Guanidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 1 | E. faecalis | 0.12 | Gram-positive |
| Compound 1 | A. baumannii | 4 | Multi-drug resistant |
| Compound 2 | E. cloacae | 2 | Multi-drug resistant |
Case Study: Induction of Amyloid Fibrils
In a study investigating the effects of guanidine hydrochloride on hen egg-white lysozyme, it was found that moderate concentrations (2-5 M) led to rapid fibril formation. Techniques such as transmission electron microscopy confirmed the structural changes associated with fibril formation under these conditions .
Q & A
Basic: What synthetic methodologies are effective for synthesizing Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-?
Methodological Answer:
The synthesis of pyrimidine derivatives often involves reductive amination or condensation reactions. For example, reductive amination using sodium cyanoborohydride (NaBH₃CN) at pH 6.0 can form amine linkages between pyrimidine aldehydes and guanidine precursors (e.g., thiourea derivatives) . Optimizing oxidants like Dess-Martin periodinane (DMP) for aldehyde generation from alcohols (yield: 91%) is critical for precursor preparation . Alternative routes may involve Biginelli multicomponent reactions or carbonyl-diamine condensations, as seen in pyrimidine synthesis .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretches from trichloromethyl, N-H stretches from guanidine) .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm) and carbon backbone .
- GC-MS : Validates purity and molecular weight, especially for volatile intermediates .
- X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between pyrimidine and substituents) .
Advanced: How can reaction conditions be optimized to address low yields in reductive amination?
Methodological Answer:
- Catalyst Selection : Sodium cyanoborohydride (NaBH₃CN) outperforms other reductives in pH-controlled reactions (pH 6.0) .
- Solvent Effects : Dry methanol or dichloromethane minimizes side reactions .
- Substituent Compatibility : Electron-deficient aryl amines (e.g., 2,5-dichloroaniline) may require pre-formed imine intermediates to enhance reactivity .
- Temperature Control : Room temperature (298 K) prevents decomposition of sensitive intermediates .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotamers causing split peaks) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., confirming the dihedral angle between pyrimidine and trichloromethyl groups) .
Advanced: What in vitro assays are suitable for evaluating bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Dihydrofolate Reductase (DHFR) Inhibition : Adapt protocols from thieno[2,3-d]pyrimidine studies using spectrophotometric NADPH oxidation assays .
- Antiviral Screening : Use cell-based assays (e.g., HIV reverse transcriptase inhibition), as seen in rilpivirine derivatives .
- Cytotoxicity Profiling : Employ MTT assays on human cell lines to assess therapeutic index .
Advanced: How does the trichloromethyl group influence reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic substitutions .
- Biological Interactions : The Cl₃C group may enhance lipophilicity, improving membrane permeability (logP analysis recommended) .
- Metabolic Stability : Evaluate resistance to cytochrome P450 oxidation using liver microsome assays .
Advanced: How to mitigate stability issues during synthesis (e.g., hydrolysis of trichloromethyl)?
Methodological Answer:
- Inert Atmosphere : Use argon/glovebox techniques to prevent moisture-induced degradation .
- Low-Temperature Storage : Store intermediates at -20°C in anhydrous solvents .
- Protective Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Predict binding modes to target proteins (e.g., DHFR) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., stability of Cl₃C group in hydrophobic pockets) .
- QSAR Modeling : Corrogate electronic parameters (Hammett σ) with bioactivity data to guide substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
